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A comprehensive review of clinical trial data for key FGFR1 inhibitors—pemigatinib, infigratinib,
and erdafitinib—nhighlights their growing significance in the treatment of various solid tumors
harboring FGFR1 alterations. This guide provides a meta-analysis of their efficacy, detailed
experimental protocols, and a visual representation of the underlying signaling pathway to
inform researchers, scientists, and drug development professionals.

Fibroblast growth factor receptor 1 (FGFR1) has emerged as a critical oncogenic driver in a
multitude of solid tumors. The development of targeted inhibitors against FGFR1 has ushered
in a new era of precision medicine for patients with tumors harboring FGFR1 gene alterations,
including fusions, rearrangements, and mutations. This report synthesizes data from key
clinical trials to offer a comparative perspective on the efficacy of prominent FGFR1 inhibitors.

Comparative Efficacy of FGFR1 Inhibitors

The clinical activity of three major FGFR inhibitors—pemigatinib, infigratinib, and erdafitinib—
has been evaluated in various solid tumors. While direct head-to-head trials are limited, data
from individual studies provide valuable insights into their relative efficacy.
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Detailed Experimental Protocols

The methodologies employed in these key clinical trials underpin the interpretability of their
results. Understanding the patient populations, study designs, and endpoints is crucial for a
comprehensive assessment.

FIGHT-207 Trial (Pemigatinib)

o Study Design: An open-label, single-arm, multicenter, phase 2 basket trial.[1][2]

» Patient Population: Patients with previously treated, unresectable or metastatic solid tumors
with activating FGFR1-3 fusions/rearrangements (Cohort A), activating non-kinase domain
mutations (Cohort B), or kinase domain mutations/alterations of unknown significance
(Cohort C).[1][2][3] Prior treatment with an FGFR inhibitor was not permitted.[3]

¢ Intervention: Pemigatinib administered orally at a dose of 13.5 mg once daily.[1]

e Primary Endpoint: Objective response rate (ORR) as assessed by an independent review
committee according to RECIST v1.1.[1][3]

RAGNAR Trial (Erdafitinib)

o Study Design: A phase 2, open-label, single-arm, multicenter trial.[8]

o Patient Population: Patients with advanced solid tumors harboring prespecified FGFR
alterations who had progressed on or after at least one line of systemic therapy and had no
effective alternative treatments.[8]
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« Intervention: Erdafitinib administered orally.

e Primary Endpoint: Objective response rate (ORR).[8]

Phase 2 Trial (Infigratinib in Cholangiocarcinoma)

o Study Design: A multicenter, open-label, single-arm, phase 2 study.[6]

» Patient Population: Patients with locally advanced or metastatic cholangiocarcinoma with
FGFR2 fusions or rearrangements who had been previously treated with at least one
gemcitabine-containing regimen.[6]

« Intervention: Oral infigratinib at a dose of 125 mg once daily for 21 days of a 28-day cycle.[6]

e Primary Endpoint: Objective response rate (ORR) assessed by blinded independent central
review according to RECIST v1.1.[6]

Visualizing the FGFR1 Signaling Pathway and Drug
Development Workflow

To better understand the mechanism of action of FGFR1 inhibitors and the process of their
clinical evaluation, the following diagrams are provided.
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Caption: The FGFR1 signaling pathway and the point of intervention for FGFRL1 inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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